molecular formula C14H16N2O3 B13980424 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid

4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid

Cat. No.: B13980424
M. Wt: 260.29 g/mol
InChI Key: KQRJQUXXFRFZOO-UHFFFAOYSA-N
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Description

4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is a novel compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid typically involves multi-step organic synthesis. One common synthetic route includes the formation of the spiro ring system followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the spiro ring and subsequent functionalization.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B. By inhibiting this enzyme, the compound can modulate various signaling pathways involved in cellular growth, differentiation, and metabolism . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to bind to and inhibit key enzymes is central to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spiro compounds and contributes to its potential as a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid

InChI

InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)12-9-14(19-16-12)5-7-15-8-6-14/h1-4,15H,5-9H2,(H,17,18)

InChI Key

KQRJQUXXFRFZOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=NO2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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